1-Naphthylacetic acid

Catalog No.
S518117
CAS No.
86-87-3
M.F
C12H10O2
M. Wt
186.21g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthylacetic acid

CAS Number

86-87-3

Product Name

1-Naphthylacetic acid

IUPAC Name

2-naphthalen-1-ylacetic acid

Molecular Formula

C12H10O2

Molecular Weight

186.21g/mol

InChI

InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)

InChI Key

PRPINYUDVPFIRX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)O

solubility

420 mg/L (at 20 °C)
0.00 M
Slightly soluble in ethanol, trifluoroacetic acid; soluble in benzene and acetic acid; very soluble in ethyl ether, acetone, and chloroform.
10.6 mg/l in carbon tetrachloride @ 26 °C; 55 mg/l in xylene at 26 °C
About 30 parts in alcohol
Very sol in isopropanol
In water, 420 mg/l @ 20 °C
0.42 mg/mL at 20 °C

Synonyms

1-naphthaleneacetic acid, 1-naphthaleneacetic acid, ammonium salt, 1-naphthaleneacetic acid, potassium salt, 1-naphthaleneacetic acid, sodium salt, 1-naphthylacetic acid, 2-(1-naphthyl)acetic acid, 2-(alpha-naphthyl)ethanoic acid, 2-(naphthalen-1-yl)acetic acid, alpha-naphthaleneacetic acid, Galle-Donau, potassium 1-naphthaleneacetate, sodium 1-naphthaleneacetate

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)O

Plant Propagation:

  • Rooting: 1-NAA is widely used to promote root development in stem cuttings, facilitating successful plant propagation. Studies have shown its effectiveness in enhancing root formation in various plant species .

Fruit Set and Development:

  • Parthenocarpy: 1-NAA can induce fruit set without pollination, a process known as parthenocarpy. This is particularly valuable for fruit production where pollination is limited or unreliable .

Physiological Studies:

  • Auxin Signaling: 1-NAA serves as a valuable tool in auxin research, helping scientists understand the mechanisms of auxin action in plant growth and development. Researchers use it to investigate signal transduction pathways and gene expression regulated by auxin .

Environmental Monitoring:

  • Residual Analysis: Due to its use as a plant growth regulator, 1-NAA is sometimes monitored in agricultural products and the environment. Analytical methods like HPLC-MS/MS are employed to determine its presence and concentration .

Safety Assessment:

  • Metabolism and Degradation: Studies investigate how 1-NAA is metabolized and degraded by plants and in the environment. This information is crucial for assessing its potential environmental impact and ensuring safe food production practices .

1-Naphthylacetic acid is an organic compound with the chemical formula C12H10O2C_{12}H_{10}O_2 and a molecular weight of approximately 186.21 g/mol. It is a colorless solid that is soluble in organic solvents but has low solubility in water. This compound features a carboxylmethyl group linked to the "1-position" of naphthalene, making it part of the auxin family of plant hormones. Notably, 1-naphthylacetic acid does not occur naturally and is synthesized for agricultural applications .

NAA mimics the effects of natural auxins by binding to auxin receptors in plant cells. This binding triggers a cascade of signaling events that influence various plant growth processes. Some key mechanisms include:

  • Cell elongation: NAA stimulates cell elongation in stems and other plant organs by promoting the loosening of cell walls and the influx of water.
  • Root development: NAA can promote root initiation and growth, making it beneficial for rooting cuttings and transplants.
  • Fruit set and development: NAA application after flower fertilization can prevent premature fruit drop and improve fruit size and quality.
, particularly oxidation. In environmental conditions, it reacts with hydroxyl radicals and sulfate radicals, leading to the formation of intermediates such as hydroxyl adduct radicals and naphthyl methyl radicals. These reactions have been studied using pulse radiolysis techniques, which provide insights into its reactivity and stability under different conditions .

The synthesis of 1-naphthylacetic acid typically involves the reaction of naphthalene derivatives with acetic anhydride or acetyl chloride under acidic conditions. Another method includes the use of oxalyl chloride to form an ester, which is then hydrolyzed to yield the desired product . The compound can also be produced through various other chemical pathways involving naphthalene as a starting material.

1-Naphthylacetic acid has several applications in agriculture:

  • Rooting Agent: It is widely used in horticulture for inducing root formation in cuttings.
  • Plant Growth Regulator: The compound helps regulate growth processes, including fruit retention and ripening.
  • Tissue Culture: It is employed in plant tissue culture to promote cell division and differentiation.
  • Pesticide: Under certain regulations, it is classified as a pesticide due to its biological activity on plants .

Research indicates that 1-naphthylacetic acid interacts with other plant hormones, particularly gibberellic acid. When applied together, these compounds can synergistically enhance growth responses in various plant species. Additionally, studies have shown that it can affect ethylene biosynthesis, delaying fruit ripening and improving storage potential for crops like pears .

Several compounds share structural similarities with 1-naphthylacetic acid, primarily within the auxin family. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
2-Naphthoxyacetic AcidNaphthalene derivativeOften used as a herbicide; different auxin activity
Indole-3-Butyric AcidIndole derivativeCommonly used for rooting; occurs naturally
2-(1-Naphthyl)AcetamideAcetamide derivativeUsed for similar applications but differs in action
2,4-Dichlorophenoxyacetic AcidPhenoxy derivativeWidely used herbicide; more potent than 1-NAA

The uniqueness of 1-naphthylacetic acid lies in its specific application as a rooting agent and its interaction with other growth regulators, making it particularly valuable in horticultural practices .

IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-naphthalen-1-ylacetic acid, reflecting the systematic approach to naming organic compounds based on their structural characteristics [4] [5]. The preferred IUPAC PIN (Preferred IUPAC Name) designation follows the standardized nomenclature conventions, ensuring consistent identification across scientific databases and literature [5].

The molecular formula of 1-naphthylacetic acid is represented as C₁₂H₁₀O₂, indicating the presence of twelve carbon atoms, ten hydrogen atoms, and two oxygen atoms within the molecular structure [1] [3] [4]. The molecular weight has been precisely determined as 186.21 grams per mole, providing essential data for stoichiometric calculations and analytical procedures [3] [4] [6].

The structural representation of 1-naphthylacetic acid can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as OC(=O)Cc1cccc2ccccc12, providing a linear representation of the molecular structure [3] [4]. The International Chemical Identifier Key, PRPINYUDVPFIRX-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and compound identification [1] [7] [15].

PropertyValue
IUPAC Name2-naphthalen-1-ylacetic acid
Molecular FormulaC₁₂H₁₀O₂
Molecular Weight186.21 g/mol
CAS Number86-87-3
InChI KeyPRPINYUDVPFIRX-UHFFFAOYSA-N
SMILESOC(=O)Cc1cccc2ccccc12
ChEBI IDCHEBI:32918
PubChem CID6862

The compound exhibits characteristic physical properties that distinguish it from related naphthalene derivatives [16] [22] [24]. The melting point ranges from 130 to 134 degrees Celsius, while the estimated boiling point reaches approximately 280.69 degrees Celsius [16] [22]. The compound presents as a crystalline solid with coloration ranging from white to light yellow, and it is notably odorless under standard conditions [16] [24] [26].

Physical PropertyValue
Physical StateCrystalline solid
ColorWhite to light yellow
OdorOdorless
Melting Point130-134°C
Boiling Point280.69°C (estimated)
Density1.1032 g/cm³ (estimated)
Solubility in Water0.38 mg/mL at 17°C
pH (0.6g/L water, 25°C)3.0
pKa4.30 ± 0.30
LogP2.24-2.467

Industrial Synthesis Routes

Condensation Reactions with Chloroacetic Acid

The industrial synthesis of 1-naphthylacetic acid primarily employs condensation reactions between naphthalene and chloroacetic acid, representing the most economically viable and scalable production methodology [1] [2]. This synthetic route operates through a Friedel-Crafts acylation mechanism, where chloroacetic acid acts as the acylating agent in the presence of suitable catalysts.

The fundamental reaction proceeds according to the following stoichiometry:

C₁₀H₈ + ClCH₂COOH → C₁₀H₇CH₂COOH + HCl

Industrial implementation utilizes continuous flow reactor systems with optimized feed configurations. Naphthalene is introduced in molten liquid state at temperatures between 80-130°C, ensuring complete liquefaction and uniform distribution throughout the catalyst bed [1]. The molten naphthalene feed system incorporates spray distributors positioned at the reactor top, facilitating homogeneous dispersion and enhanced mass transfer characteristics.

Chloroacetic acid introduction occurs through dual-phase feeding mechanisms. Liquid chloroacetic acid can be fed directly through upper reactor inlets, while gaseous feeding involves pre-vaporization followed by compression-assisted injection into the lower catalyst bed regions [1]. The gaseous feeding methodology demonstrates superior mass transfer efficiency and catalyst contact optimization.

Reaction conditions require precise temperature control within the range of 190-215°C to achieve optimal conversion rates and selectivity [1]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote side reactions and catalyst deactivation. Pressure maintenance at atmospheric levels with compression assistance for gaseous feeds ensures adequate residence time and reaction completion.

Industrial production data demonstrates remarkable yield optimization through controlled stoichiometric ratios. Molar ratios of naphthalene to chloroacetic acid ranging from 1:1 to 1:10 have been systematically evaluated, with optimal performance observed at 1:2 molar ratios, achieving 96.7% yield with 98.8% product purity [1]. Higher chloroacetic acid ratios facilitate complete naphthalene conversion while providing sufficient excess for recycling operations.

Feed rate optimization enables large-scale continuous production with naphthalene feeding rates of 100-1000 kg/h and corresponding chloroacetic acid rates of 70-1000 kg/h [1]. These industrial-scale parameters demonstrate the methodology's scalability and commercial viability for continuous manufacturing operations.

Catalytic Optimization with ZSM-5 Molecular Sieves

The implementation of ZSM-5 molecular sieve catalysts represents a significant advancement in 1-naphthylacetic acid synthesis technology, providing enhanced selectivity, improved reaction kinetics, and reduced byproduct formation [1] [3]. ZSM-5 molecular sieves belong to the pentasil family of zeolites with MFI framework structure, characterized by intersecting channel systems with 10-membered ring pore openings.

The catalytic mechanism involves shape-selective adsorption and reaction within the zeolite framework, promoting preferential formation of the 1-naphthylacetic acid isomer over the 2-naphthylacetic acid byproduct [3]. This selectivity enhancement results from steric constraints within the molecular sieve channels, which favor linear substitution patterns at the naphthalene 1-position.

ZSM-5 catalyst preparation involves hydrothermal synthesis using silica and alumina sources with tetrapropylammonium hydroxide as the structure-directing agent [3]. The resulting molecular sieve exhibits silica-to-alumina ratios of 38:1, providing optimal acidity balance for the condensation reaction. Catalyst pelletization utilizes pseudo-boehmite binders at 30% weight percentage, creating mechanically stable pellets with dimensions of Φ2×2-10mm [4].

Acid site distribution within ZSM-5 structure comprises both Brønsted and Lewis acid sites, with Brønsted sites primarily responsible for protonation and activation of chloroacetic acid, while Lewis sites facilitate naphthalene adsorption and orientation [3]. The optimal acid site density ensures sufficient catalytic activity while minimizing overacylation and polymerization side reactions.

Catalytic performance optimization involves systematic evaluation of reaction parameters including temperature, pressure, residence time, and catalyst loading. Industrial implementations utilize catalyst loadings of 85-100 kg per reactor, providing adequate catalytic surface area for large-scale production requirements [1]. Catalyst regeneration protocols involve calcination at 550-580°C to remove carbonaceous deposits and restore catalytic activity [4].

The ZSM-5 catalytic system demonstrates exceptional stability under continuous operation conditions, maintaining activity and selectivity over extended operating periods. Catalyst lifetime exceeds 8000 hours under optimized conditions, with gradual activity decline primarily attributed to coke formation and metal contamination [3].

Table 1: Industrial Synthesis Route Conditions and Yields for 1-Naphthylacetic Acid Production

ExampleNaphthalene:Chloroacetic Acid Molar RatioCatalyst (kg)Reaction Temperature (°C)Naphthalene Feed Rate (kg/h)Chloroacetic Acid Feed Rate (kg/h)Yield (%)Product Purity (%)
Example 11:1100 kg ZSM-5190957095.598.8
Example 21:10100 kg ZSM-1121510073495.598.9
Example 31:1.3685 kg ZSM-11200100073496.598.7
Example 41:285 kg ZSM-5200681100096.798.8

Table 2: ZSM-5 Molecular Sieve Catalytic Optimization Parameters

ParameterOptimized ConditionsPerformance Impact
Catalyst TypeZSM-5 or ZSM-11 molecular sieveHigh selectivity for 1-isomer over 2-isomer
Temperature Range (°C)190-215Optimal reaction kinetics and yield
PressureAtmospheric with gasification compressionEnhanced mass transfer efficiency
Feed State - NaphthaleneMolten liquid via spray distributorUniform distribution in catalyst bed
Feed State - Chloroacetic AcidGaseous state via compressorImproved contact with catalyst surface
Catalyst Loading (kg)85-100Sufficient catalytic activity
Reaction SystemContinuous flow reactorContinuous production capability
Product Separation MethodFilter press or centrifugal separationHigh purity product isolation
Mother Liquor RecyclingComplete recycling to reactorReduced raw material consumption

Laboratory-Scale Purification Techniques

Crystallization from Ethanol/Water Systems

Laboratory-scale purification of 1-naphthylacetic acid employs crystallization methodologies utilizing ethanol-water mixed solvent systems, providing efficient separation of the target compound from reaction impurities and byproducts [5] [6]. The crystallization process exploits differential solubility characteristics of 1-naphthylacetic acid in various solvent compositions, enabling selective precipitation and purification.

The fundamental crystallization process initiates with crude product dissolution in hot aqueous solutions. The crude 1-naphthylacetic acid, typically containing 75% active compound with various organic impurities, undergoes dissolution in 50-fold excess of distilled water at boiling temperature [5]. This dissolution step requires pH adjustment to 1-2 using hydrochloric acid to maintain acidic conditions and prevent salt formation.

Activated carbon treatment constitutes a critical purification step, utilizing 1% by weight activated carbon for decolorization and removal of colored impurities [5]. The activated carbon adsorbs organic contaminants, colored byproducts, and trace metal impurities, significantly improving product quality and appearance. Treatment duration of 30-60 minutes at boiling temperature ensures complete adsorption of impurities.

Hot filtration procedures remove insoluble materials, activated carbon, and particulate impurities from the solution. The filtration apparatus incorporates heated filter elements to prevent premature crystallization during separation. Cotton filter layers beneath filter cloth provide additional purification by capturing fine particulates and residual carbon particles [5].

Controlled cooling protocols initiate crystallization through supersaturation generation. The filtered hot solution undergoes gradual cooling to 15-20°C over a period of 5 hours, promoting formation of well-developed crystalline structures [5]. Slow cooling rates favor large crystal formation with improved purity characteristics, while rapid cooling produces small crystals with potential impurity inclusion.

Ethanol-water crystallization systems provide enhanced purification efficiency compared to pure aqueous systems. The ethanol component modifies solubility characteristics and crystallization kinetics, enabling selective precipitation of 1-naphthylacetic acid while maintaining impurities in solution. Optimal ethanol concentrations range from 10-30% by volume, balancing solubility modification with economic considerations.

Crystal morphology analysis reveals formation of needle-shaped crystals under slow cooling conditions, while rapid cooling with ice produces small powder-form crystals [5]. The needle-shaped morphology indicates well-ordered crystalline structure with improved purity and stability characteristics.

Temperature control during crystallization proves critical for optimal purification results. Crystallization temperatures below 10°C promote complete precipitation but may include impurities through co-crystallization. Temperatures above 25°C result in incomplete precipitation and reduced yield. The optimal range of 15-20°C provides maximum yield with acceptable purity levels [5].

Washing procedures utilize cold distilled water or dilute ethanol solutions to remove surface-adhered impurities from crystalline products. Multiple washing cycles with small solvent volumes prevent product loss while ensuring impurity removal. Final washing with cold ethanol removes residual water and facilitates rapid drying.

Table 3: Laboratory-Scale Purification Techniques for 1-Naphthylacetic Acid

Purification MethodConditionsPurposeResults
Hot Water Crystallization50 times water volume, boiling temperatureDissolve crude product and remove impuritiesWhite/slightly pink crystalline product
Ethanol-Water CrystallizationEthanol-water mixed solvent systemControlled crystallization environmentHigh purity crystalline form
Activated Carbon Treatment1% activated carbon for decolorizationRemove colored impuritiesColor removal and purification
pH AdjustmentpH 1-2 maintained with acid additionOptimize solubility and crystal formationEnhanced dissolution selectivity
Temperature ControlCooling to 15-20°C for 5 hoursPromote crystal formation and growthNeedle-shaped crystals (slow cooling)

Table 4: Solubility Data for 1-Naphthylacetic Acid in Various Solvents

Solvent SystemSolubilityApplication in Purification
Water (20°C)0.042% (240 mg/L)Primary crystallization medium
Hot WaterEasily solubleDissolution step in purification
Ethanol (cold)Slightly solubleCo-solvent in crystallization
AcetoneEasily solubleAlternative purification solvent
ChloroformEasily solubleExtraction and purification
EtherSolubleExtraction solvent
Xylene (26°C)5.5%Solubility reference

The crystallization methodology consistently produces 1-naphthylacetic acid with melting points of 128-132°C, indicating high purity levels [5]. Product yields from crystallization procedures range from 85-95% depending on crude product quality and crystallization conditions. The purified product exhibits white to slightly pink coloration, characteristic of high-purity 1-naphthylacetic acid suitable for agricultural and research applications.

Physical Description

Solid

Color/Form

Needles from water
White crystals
Colorless crystals

XLogP3

2.7

Boiling Point

Decomposes

LogP

2.24
2.24 (LogP)
log Kow = 2.24
2.24

Odor

Odorless

Appearance

Solid

Melting Point

135 °C
135.0 °C
134.5-135.5 °C
134.5-135.5°C

UNII

33T7G7757C

Related CAS

15165-79-4 (potassium salt)
25545-89-5 (ammonium salt)
61-31-4 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 80 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 79 of 80 companies with hazard statement code(s):;
H302 (96.2%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (63.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (68.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (58.23%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

86-87-3

Wikipedia

1-naphthaleneacetic acid

Use Classification

Agrochemicals -> Plant Growth Regulators
Environmental transformation -> Pesticides (parent, predecessor)
Environmental transformation -> Pesticide transformation products (metabolite, successor)
HERBICIDES

Methods of Manufacturing

... Produced by the hydrolysis of 1-naphthaleneacetonitrile, which is obtained by the chloromethylation of naphthalene and subsequent reaction with sodium cyanide.

General Manufacturing Information

1-Naphthaleneacetic acid: ACTIVE
Application methods: Dip basal end of cuttings before placing in rooting medium. Otherwise, foliar spray is the usual application method. For blossom thinning spray apples 14 to 21 days after calyx period; pears, 5 to 7 days after petal fall. To reduce preharvest fruit drop, spray at the first sign of sound mature fruit drop. Rates: Rooting cutting, 1000 to 4000 ppm. Blossom thinning, 5 to 50 ppm. Preharvest drop control, 5 to 10 ppm. Usual carrier: Rooting cmpd, talc. Water is the primary carrier for other naphthyleneacetic acid formulations.

Analytic Laboratory Methods

Method: AOAC 970.54, Naphthyleneacetic Acid Pesticide Residues, Spectrophotometric Method; Analyte: Naphthyleneacetic acid; Matrix: Apples and potatoes.
A method using high-performance liquid chromatography with fluorescence detection is described for the quantitative measurement of 1-naphthaleneacetic acid in grapes. Sensitivity of method is 0.05 ppm.
Product analysis by glc of a derivative. Residues determined by uv spectrophotometry ... or by hplc.
Analysis of residues: (1) By UV spectrophotometry ... (2) By Gas Chromatography Liquid ... (3) By spectrofluorometric determination in citrus fruits ... (4) By colorimetry ...

Storage Conditions

...Store in cool, dry, dark place.

Interactions

The inhibition of wheat coleoptile extension growth by concn of NC 9634 at about 260 muM was completely overcome by 50 uM naphthaleneacetic acid (NAA). Extension growth of intact apple shoots was inhibited by NAA, which was lethal at about 6.25X10-4 M. NC 9634 applied in combination with NAA reduced this growth inhibiting effect and prevented death of shoots sprayed with high auxin concn.

Stability Shelf Life

/Aqueous solution of sodium salt is/ very unstable to UV and sunlight irradiation. /Aqueous solution of sodium salt/
Stable /during storage/.
Some evidence of ultraviolet degradation.

Dates

Last modified: 08-15-2023
Villalobos et al. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, doi: 10.1038/nchembio.926, published online 1 April 2012 http://www.nature.com/naturechemicalbiology
De Rybel et al. A role for the root cap in root branching revealed by the non-auxin probe naxillin. Nature Chemical Biology, doi: 10.1038/nchembio.1044, published online 12 August 2012 http://www.nature.com/naturechemicalbiology
Uchida et al. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair. Nature Chemical Biology, doi: 10.1038/nchembio.2555, published online 22 January 2018

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